JI130 JI130 JI130 is an inhibitor of the cancer-associated transcription factor Hes1 via the PHB2 chaperone. JI130 stabilizes PHB2's interaction with Hes1 outside the nucleus, inducing G2/M cell cycle arrest.
Brand Name: Vulcanchem
CAS No.: 2234271-86-2
VCID: VC0531214
InChI: InChI=1S/C23H24N2O3/c1-3-15-28-20-9-5-4-7-17(20)13-14-24-22(26)12-11-18-16-25-23-19(18)8-6-10-21(23)27-2/h3-12,16,25H,1,13-15H2,2H3,(H,24,26)/b12-11+
SMILES: O=C(NCCC1=CC=CC=C1OCC=C)/C=C/C2=CNC3=C2C=CC=C3OC
Molecular Formula: C23H24N2O3
Molecular Weight: 376.46

JI130

CAS No.: 2234271-86-2

Cat. No.: VC0531214

Molecular Formula: C23H24N2O3

Molecular Weight: 376.46

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

JI130 - 2234271-86-2

Specification

CAS No. 2234271-86-2
Molecular Formula C23H24N2O3
Molecular Weight 376.46
IUPAC Name (E)-N-(2-(Allyloxy)phenethyl)-3-(7-methoxy-1H-indol-3-yl)acrylamide
Standard InChI InChI=1S/C23H24N2O3/c1-3-15-28-20-9-5-4-7-17(20)13-14-24-22(26)12-11-18-16-25-23-19(18)8-6-10-21(23)27-2/h3-12,16,25H,1,13-15H2,2H3,(H,24,26)/b12-11+
Standard InChI Key BNTYDBBGNPFECO-VAWYXSNFSA-N
SMILES O=C(NCCC1=CC=CC=C1OCC=C)/C=C/C2=CNC3=C2C=CC=C3OC
Appearance Solid powder

Introduction

Chemical Properties and Structure

JI130 is characterized by its distinct chemical structure and properties that enable its biological activity. The compound is a derivative of JI051, with modifications that improve its solubility and potency.

Molecular Identification

JI130 is precisely identified through several chemical identifiers:

  • CAS Number: 2234271-86-2

  • Molecular Formula: C23H24N2O3

  • Molecular Weight: 376.45-376.46 g/mol

  • SMILES Notation: O=C(NCCC1=CC=CC=C1OCC=C)/C=C/C2=CNC3=C2C=CC=C3OC

The compound's chemical structure features an indole ring connected to a phenyl group through an amide linkage and an alkene bridge. This specific arrangement is critical for its biological activity, as structure-activity relationship studies have shown that modifications to the ethoxyphenetyl, amide, alkene, or indole moieties can result in significant loss of activity .

Physical and Chemical Characteristics

JI130 exhibits the following physicochemical properties:

  • Appearance: Small organic molecule

  • Purity: Commercial preparations typically exceed 98% purity

  • Solubility: Soluble in DMSO at approximately 2 mg/mL (5.31 mM), requiring ultrasonic treatment and warming for complete dissolution

Table 1. Chemical Properties of JI130

PropertyDescription
CAS Number2234271-86-2
Molecular FormulaC23H24N2O3
Molecular Weight376.45 g/mol
SolubilityDMSO: 2 mg/mL (5.31 mM) with ultrasonic treatment and warming
Storage Conditions-20°C recommended
Stock Solution StabilityAt -80°C: use within 6 months; At -20°C: use within 1 month

Biological Activity and Mechanism of Action

JI130 exerts its biological effects through a specific molecular mechanism targeting the Hes1 transcription factor, a key component of the Notch signaling pathway.

Primary Target and Mechanism

The primary mechanism of JI130 involves its ability to stabilize the interaction between the Hes1 transcription factor and Prohibitin 2 (PHB2), a cancer-associated protein chaperone . This interaction occurs outside the nucleus, preventing Hes1 from performing its normal function of transcriptional repression .

Unlike initial assumptions that molecules in this class might target TLE1 (a transcriptional co-repressor), detailed analyses using immunomagnetic isolation and nanoscale LC-MS/MS revealed that JI130's precursor (JI051) binds specifically to PHB2 rather than TLE1 . This discovery highlighted a previously unrecognized role for PHB2 in regulating Hes1 activity.

Cellular Effects

JI130 treatment induces several cellular effects:

  • G2/M cell cycle arrest

  • Morphological alterations including micronucleation and multinucleation

  • Features of mitotic catastrophe, a mechanism of delayed cell death resulting from aberrant mitosis

  • Reduced cell proliferation in various cancer cell lines

These cellular effects collectively contribute to JI130's anti-cancer activity, particularly its ability to suppress the growth of pancreatic cancer cells and other cancer cell types.

Relationship to Notch Signaling

Hes1 is a downstream effector of the Notch signaling pathway, which plays crucial roles in cell fate decisions, proliferation, and cancer development. By inhibiting Hes1's ability to repress transcription, JI130 effectively interferes with this signaling pathway, providing a potential therapeutic approach for cancers with aberrant Notch activation .

Preclinical Research and Efficacy

JI130 has demonstrated promising anti-cancer effects in both in vitro and in vivo studies, particularly in pancreatic cancer models.

In Vitro Studies

Cell-based studies have shown that JI130 effectively inhibits the growth of multiple cancer cell lines:

  • MIA PaCa-2 (pancreatic cancer): JI130 demonstrated dose-dependent growth inhibition with an EC50 of 49 nM, comparable to gemcitabine (59 nM), a standard chemotherapy drug for pancreatic cancer

  • Additional pancreatic cancer cell lines showing sensitivity: CFPAC-1, PK9, and KP4-1

  • Rhabdomyosarcoma cells: Studies have indicated that JI130 impairs in vitro growth in this pediatric cancer

The potency of JI130 in these cellular models suggests potential clinical relevance, particularly given its comparable efficacy to established chemotherapeutic agents.

In Vivo Studies

JI130 has been evaluated in multiple animal models of cancer:

Pancreatic Cancer Xenograft Model

In a murine pancreatic tumor xenograft model using implanted MIA PaCa-2 cells, JI130 treatment resulted in:

  • Gradual decrease in tumor volume compared to the DMSO control

  • 48.2% reduction in tumor volume after 21 days of treatment

  • Decreased tumor weight without significant changes in body weight

  • Reduced proportion of Ki-67 positive cells (26.8% ± 3.3% in treated tumors vs. 51.2% ± 4.5% in control), indicating decreased proliferation

Table 2. Effects of JI130 in Pancreatic Cancer Xenograft Model

ParameterControl (DMSO)JI130 TreatmentPercent Change
Tumor Volume Reduction-48.2% after 21 days-48.2%
Ki-67 Positive Cells51.2% ± 4.5%26.8% ± 3.3%-47.7%
Body WeightNo significant changeNo significant change-

Rhabdomyosarcoma Models

Studies with rhabdomyosarcoma models provided additional insights:

  • JI130 was administered via intraperitoneal injection at 50 mg/kg body weight

  • Treatment schedules varied across studies (days 20-23, 26-27, and 29 in one study; days 21-23, 26, 28, 30, 33, and 35 in another)

  • Some studies noted potential drug-related toxicity manifested as weight loss, leading to early termination of treatment

Dosing and Administration

In preclinical studies, JI130 was typically:

  • Dissolved in DMSO at concentrations of 50 mg/mL

  • Administered via intraperitoneal injection at doses of 50 mg/kg body weight

  • Given on intermittent schedules rather than daily administration

This dosing approach provided meaningful anti-tumor effects while managing potential toxicities, though optimal dosing strategies remain an area for further investigation.

Synthesis and Development

JI130 was developed as part of a rational drug design approach targeting the Notch pathway through Hes1 inhibition.

Chemical Synthesis

JI130 was derived from earlier compounds through structure-activity relationship studies. It represents an improvement over its predecessor, JI051, with enhanced solubility and maintained or improved biological activity .

The compound has been synthesized for research purposes by specialized facilities, including the Duke Small Molecule Synthesis Facility, which validated its identity and purity (98.9%) through mass spectrometry .

Limitations and Challenges

Despite promising results, several limitations and challenges remain in the development of JI130 as a therapeutic agent.

Toxicity Considerations

Some animal studies reported potential drug-related toxicity, manifested as weight loss . This observation highlights the need for careful dosing optimization and toxicity assessments in any future clinical development.

Solubility and Formulation

JI130's limited aqueous solubility (requiring DMSO as a solvent with ultrasonic treatment and warming) presents challenges for formulation and clinical translation. Improved formulations or delivery systems may be needed to optimize its therapeutic potential.

Current Research Status

JI130 remains primarily in the preclinical research phase, with no reported clinical trials to date.

Active Research Areas

Current research on JI130 focuses on:

  • Detailed characterization of its mechanism of action

  • Exploration of its efficacy in additional cancer types

  • Optimization of dosing and delivery strategies

  • Understanding the role of PHB2 in regulating Hes1 activity, which was highlighted by JI130's discovery

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator